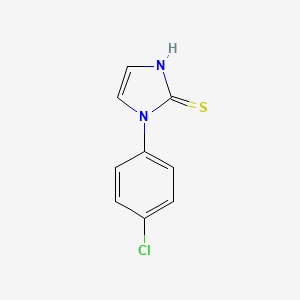

1-(4-chlorophenyl)-1H-imidazole-2-thiol

Description

Significance of Imidazole (B134444) Derivatives in Medicinal Chemistry and Drug Discovery

The imidazole nucleus, a five-membered aromatic ring with two nitrogen atoms, is a cornerstone in medicinal chemistry. nih.govjapsonline.com This structural motif is present in several essential natural molecules, including the amino acid histidine and histamine. nih.govnih.gov The adaptive chemical and pharmacological qualities of imidazole derivatives have spurred extensive research, revealing a wide spectrum of biological activities.

The significance of imidazole-based compounds is underscored by their presence in numerous FDA-approved drugs. derpharmachemica.com Their therapeutic applications are diverse, encompassing roles as anticancer, antimicrobial (antibacterial and antifungal), anti-inflammatory, antiviral, and antitubercular agents. The electron-rich nature of the imidazole ring allows it to readily bind with a variety of enzymes and receptors, making it a privileged scaffold in the design of novel drugs. derpharmachemica.com The success and broad applicability of this chemical class continue to motivate chemists to synthesize and evaluate new derivatives for a range of therapeutic targets. nih.gov

Overview of Current Research Trends for 1-(4-chlorophenyl)-1H-imidazole-2-thiol

Current research into this compound and its closely related analogues is focused on elucidating its potential as an antimicrobial and anticancer agent. While detailed studies on the parent compound are part of ongoing discovery processes, significant research has been published on derivatives that utilize its core structure. These studies provide insight into the molecule's therapeutic potential and guide further development.

The primary research trends involve modifying the core structure to enhance biological activity. Investigations into derivatives have shown that the 1-(4-chlorophenyl)-imidazole scaffold can serve as a basis for potent biological agents. For instance, studies on related compounds have demonstrated notable anticancer and antimicrobial effects.

Anticancer Research: A study published in 2024 investigated a series of imidazole derivatives for their anticancer activities against various human cancer cell lines. One of the synthesized compounds, which incorporates the 1-(4-chlorophenyl)-2-thioxo-imidazole core, was evaluated for its cytotoxicity. The findings highlight the potential of this chemical class in oncology research.

Table 1: Cytotoxicity of a 1-(4-chlorophenyl)-imidazole Derivative Against a Prostate Cancer Cell Line

| Compound | Cell Line | EC50 (µM) |

| 1-(4-(4-(4-Chlorophenyl)-2-thioxo-2,3-dihydro-1H-imidazol-1-yl)phenyl)ethan-1-one nih.gov | PPC-1 | 13.9 ± 1.6 |

EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response. PPC-1 is a human prostate carcinoma cell line.

Antimicrobial Research: In the field of antimicrobial discovery, derivatives of the related 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole have been synthesized and screened for their antibacterial and antifungal efficacy. The results, measured as a percentage of the activity shown by a standard antibiotic, indicate that the inclusion of the chlorophenyl group can contribute to significant antimicrobial properties.

Table 2: Antimicrobial Activity of a 2-(4-chlorophenyl)-imidazole Derivative

| Compound | Test Organism | Activity vs. Standard (%) | Standard Drug |

| N-(4-chlorophenyl)-2-[2-(4-chlorophenyl)-4,5-diphenyl-imidazol-1-yl]acetamide | S. aureus | 75 | Ofloxacin |

Activity is presented as a percentage of the inhibitory effect of the standard drug. S. aureus is a Gram-positive bacterium.

These research findings for closely related compounds underscore the scientific interest in the this compound scaffold. The current trend involves using this molecule as a starting point for the synthesis of new derivatives with potentially enhanced potency and selectivity against cancer cells and microbial pathogens.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(4-chlorophenyl)-1H-imidazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2S/c10-7-1-3-8(4-2-7)12-6-5-11-9(12)13/h1-6H,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJWMVYCYPCPSKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C=CNC2=S)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90353294 | |

| Record name | 1-(4-chlorophenyl)-1H-imidazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90353294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

29.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24827966 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

175673-63-9, 17452-12-9 | |

| Record name | 1-(4-chlorophenyl)-1H-imidazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90353294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 17452-12-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 4 Chlorophenyl 1h Imidazole 2 Thiol and Its Analogues

Established Synthetic Routes and Reaction Conditions

Traditional methods for synthesizing the imidazole-2-thiol core often rely on the principles of cyclization and nucleophilic substitution, using readily available precursors to build the heterocyclic ring system.

Cyclization reactions are a cornerstone for the synthesis of imidazole-2-thiol derivatives. These methods typically involve the condensation of a linear precursor containing the necessary carbon and nitrogen framework with a source of the thiocarbonyl group.

A primary route involves the reaction of an α-aminoketone with a thiocyanate (B1210189) salt, such as potassium or ammonium (B1175870) thiocyanate. For example, the synthesis of 1-(4-(4-(4-chlorophenyl)-2-thioxo-2,3-dihydro-1H-imidazol-1-yl)phenyl)ethan-1-one, an analogue of the target compound, is achieved by the cyclization of 2-((4-acetylphenyl)amino)-1-(4-chlorophenyl)ethan-1-one with potassium thiocyanate. nih.gov This reaction proceeds via an initial nucleophilic attack of the amino group on the thiocyanate, followed by an intramolecular condensation and dehydration to form the stable imidazole-2-thiol ring.

Another well-established cyclization strategy is the condensation of 2-arylhydrazinecarbothioamides with α-haloketones, such as 4-chlorophenacyl bromide. nih.govsemanticscholar.org This reaction, conducted in absolute ethanol (B145695) with a mild base like fused sodium acetate (B1210297), yields N-1 arylideneamino-substituted 5-(4-chlorophenyl)-1H-imidazole-2(3H)-thiones. nih.govsemanticscholar.org The reaction mechanism involves the initial S-alkylation of the thiocarbamide, followed by cyclization.

The following table summarizes representative cyclization reactions for the synthesis of 1-(4-chlorophenyl)-1H-imidazole-2-thiol analogues.

| Precursor 1 | Precursor 2 | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2-((4-acetylphenyl)amino)-1-(4-chlorophenyl)ethan-1-one | Potassium Thiocyanate (KSCN) | Reflux | 1-(4-(4-(4-chlorophenyl)-2-thioxo-2,3-dihydro-1H-imidazol-1-yl)phenyl)ethan-1-one | 88% | nih.gov |

| 2-Arylhydrazinecarbothioamides | 4-Chlorophenacyl bromide | Sodium Acetate, Ethanol, Reflux | (E)-1-(Arylideneamino)-5-(4-chlorophenyl)-1H-imidazole-2(3H)-thione | 78-81% | nih.gov |

While cyclization is the most direct route to 1-aryl-1H-imidazole-2-thiols, nucleophilic substitution reactions can also be employed in the broader construction of imidazole (B134444) scaffolds. The imidazole ring itself is generally resistant to nucleophilic attack unless activated by strongly electron-withdrawing groups. globalresearchonline.net However, a pre-formed 2-haloimidazole can serve as a key intermediate. In this approach, a 2-halo-1-(4-chlorophenyl)-1H-imidazole could theoretically react with a sulfur nucleophile, such as sodium hydrosulfide (B80085) or thiourea (B124793) followed by hydrolysis, to introduce the thiol group at the C2 position. This method is contingent on the availability of the corresponding 2-haloimidazole precursor.

Advanced Synthetic Approaches

Recent advancements in synthetic chemistry have introduced more sophisticated and efficient methods for the preparation of imidazole derivatives. These techniques often offer significant advantages over traditional methods, including reduced reaction times, higher yields, and greener reaction profiles.

The use of catalysts, particularly transition metals, has significantly improved the efficiency of imidazole synthesis. researchgate.net Copper-catalyzed reactions, for example, are effective for the N-arylation of imidazoles. nih.gov One-pot reactions using a copper(I) iodide (CuI) catalyst with potassium phosphate (B84403) as the base can achieve quantitative yields of N-arylimidazoles from imidazole and iodobenzene. nih.gov Similarly, nickel-based Schiff's base complex catalysts have been successfully employed in the one-pot, microwave-assisted synthesis of 2,4,5-trisubstituted imidazoles from aldehydes, benzil, and ammonium acetate, with the added benefit of catalyst recovery and reuse. organic-chemistry.org Erbium triflate has also been identified as an effective catalyst for the multicomponent synthesis of highly substituted imidazoles. organic-chemistry.org

| Catalyst | Reaction Type | Reactants | Key Advantages | Reference |

|---|---|---|---|---|

| Copper(I) Iodide (CuI) | N-arylation | Iodobenzene, Imidazole | Quantitative yields at moderate temperatures. | nih.gov |

| Nickel-Schiff's Base Complex | One-pot multicomponent synthesis | Aldehydes, Benzil, Ammonium Acetate | Excellent yields, catalyst is recoverable and reusable. | organic-chemistry.org |

| Erbium Triflate | Multicomponent synthesis | α-Azido chalcones, Aldehydes, Anilines | Excellent yields for highly substituted products. | organic-chemistry.org |

Continuous flow chemistry has emerged as a powerful technique for the synthesis of heterocyclic compounds, including imidazoles. nih.gov This methodology offers superior control over reaction parameters such as temperature and pressure, leading to improved safety, scalability, and product purity. thalesnano.com Flow reactors can be used for the synthesis of N-alkylimidazole derivatives using acidic zeolite catalysts, offering advantages such as simple work-up (evaporation), solvent reuse, and water as the only by-product. thalesnano.com Multistep continuous flow processes have been developed for the synthesis of highly functionalized imidazo[1,2-a]heterocycles directly from simple starting materials without the need to isolate intermediates. nih.govacs.org This integration of reaction and separation steps into a single streamlined process represents a significant advance over traditional batch synthesis. nih.gov

Microwave-assisted organic synthesis (MAOS) has become a popular method for accelerating chemical reactions. asianpubs.org For the synthesis of imidazole derivatives, microwave irradiation often leads to dramatically reduced reaction times, increased yields, and cleaner reactions compared to conventional heating methods. orientjchem.org The synthesis of 2,4,5-trisubstituted imidazoles via a one-pot condensation of a dicarbonyl compound, an aldehyde, and ammonium acetate can be completed in minutes under microwave irradiation, compared to hours under conventional reflux. orientjchem.org This technique is considered a green chemistry approach due to its efficiency and reduced energy consumption. nih.gov

| Reaction | Conventional Method (Time) | Microwave Method (Time) | Yield Improvement | Reference |

|---|---|---|---|---|

| Synthesis of 2,4,5-trisubstituted imidazoles | 1-2 hours (Reflux) | 5-7 minutes | Significant increase in yield and reduction in time. | orientjchem.org |

| Synthesis of Imidazole-Schiff bases | 3-8 hours (Reflux) | 2-5 minutes | Higher yields and easier work-up. | asianpubs.org |

Methodological Considerations for Synthetic Reproducibility and Yield Optimization

One common approach to the synthesis of 1-aryl-1H-imidazole-2-thiones involves the cyclization of appropriate precursors. For instance, the reaction of 4-chlorophenyl isothiocyanate with glyoxal (B1671930) in the presence of a base, followed by cyclization, can form the desired imidazole ring. Another prevalent method is the condensation of α-haloketones with thiourea or its derivatives. For example, the reaction of 2-bromo-1-(4-chlorophenyl)ethan-1-one with N-substituted thioureas can yield the corresponding imidazole-2-thiones. nih.gov

To ensure reproducibility, precise control over reaction conditions is paramount. The following table outlines key considerations for optimizing the synthesis of these compounds, based on established methodologies for similar imidazole-2-thiones.

| Parameter | Considerations for Optimization and Reproducibility |

| Solvent | The choice of solvent can significantly impact reaction rates and yields. Solvents such as ethanol, acetonitrile, and dimethylformamide (DMF) are commonly employed. researchgate.net The optimal solvent will depend on the specific reactants and their solubility. For instance, in some syntheses of imidazole derivatives, ethanol has been shown to provide higher yields compared to other solvents when the reaction is carried out at reflux. |

| Temperature | Reaction temperature is a critical factor. While some syntheses can proceed at room temperature, others may require heating to reflux to achieve a reasonable reaction rate and yield. Optimization of the temperature is often necessary to balance reaction kinetics with the potential for side reactions or decomposition of reactants and products. |

| Catalyst | Both acid and base catalysts are frequently used in the synthesis of imidazole derivatives. The choice and concentration of the catalyst can profoundly affect the reaction outcome. For example, in some cyclization reactions to form imidazole rings, a catalytic amount of a Lewis acid or a base like triethylamine (B128534) is employed to facilitate the reaction. nih.gov The use of an appropriate catalyst can lead to shorter reaction times and higher yields. |

| Reactant Stoichiometry | The molar ratio of the reactants should be carefully controlled. An excess of one reactant may be used to drive the reaction to completion, but this can also lead to the formation of byproducts, complicating purification. |

| Reaction Time | Monitoring the reaction progress using techniques such as thin-layer chromatography (TLC) is essential to determine the optimal reaction time. Insufficient reaction time will result in low conversion, while excessively long times may lead to the formation of degradation products. |

| Purification Method | The final purity of the product is highly dependent on the purification technique. Recrystallization from a suitable solvent is a common method for purifying solid products. nih.gov Column chromatography may also be necessary to separate the desired product from unreacted starting materials and byproducts. The choice of solvent system for both recrystallization and chromatography is crucial for obtaining a high-purity compound. |

By systematically optimizing these parameters, it is possible to develop a robust and reproducible synthetic protocol for this compound and its analogues with improved yields.

Chemical Reactivity and Transformations of this compound

The chemical reactivity of this compound is characterized by the interplay of the imidazole ring, the thiol group, and the chlorophenyl substituent. These functional groups provide multiple sites for chemical transformations, including oxidation, reduction, and substitution reactions.

The thiol group is susceptible to oxidation, leading to the formation of various sulfur-containing functional groups. The extent of oxidation depends on the nature of the oxidizing agent and the reaction conditions.

Mild oxidation of this compound can lead to the formation of a disulfide-linked dimer. More vigorous oxidation can further transform the thiol group into higher oxidation states, such as sulfinic or sulfonic acids. For instance, the oxidation of the related compound 1-methyl-1H-imidazole-2-thiol with chlorine dioxide has been shown to produce 1-methylimidazole-2-sulfonic acid and 2,2'-disulfanediylbis(1-methylimidazole), depending on the reaction conditions. researchgate.net

Common oxidizing agents employed for the oxidation of thiols include hydrogen peroxide and potassium permanganate. The resulting sulfonic acid derivatives exhibit significantly different physicochemical properties, such as increased polarity and acidity, compared to the parent thiol.

The following table summarizes the potential oxidation products of the thiol group:

| Oxidizing Agent | Potential Product(s) |

| Mild Oxidants (e.g., air, I₂) | Disulfide |

| Strong Oxidants (e.g., H₂O₂, KMnO₄, ClO₂) | Sulfonic Acid |

The imidazole ring is generally resistant to reduction due to its aromatic nature. However, under forcing conditions, such as catalytic hydrogenation at high pressure and temperature, the imidazole ring can be reduced to an imidazolidine (B613845) ring. Common reducing agents like sodium borohydride (B1222165) (NaBH₄) are typically not strong enough to reduce the aromatic imidazole ring but may reduce other functional groups present in the molecule. researchgate.netorganic-chemistry.org For instance, if the chlorophenyl group were to be replaced by a group containing a reducible moiety like a ketone or an ester, NaBH₄ could selectively reduce that group without affecting the imidazole ring. semanticscholar.org

The 4-chlorophenyl group can also undergo reduction. For example, the chlorine atom could potentially be removed via catalytic hydrogenation with a catalyst such as palladium on carbon (Pd/C) and a hydrogen source.

Both the imidazole and the chlorophenyl rings can undergo substitution reactions, although their reactivity profiles differ.

Electrophilic Substitution: The imidazole ring is an electron-rich heterocycle and is generally more susceptible to electrophilic attack than the benzene (B151609) ring. Electrophilic substitution reactions, such as halogenation and nitration, are expected to occur on the imidazole ring, typically at the C-4 or C-5 positions. wikipedia.org The presence of the thiol group can influence the regioselectivity of these reactions. For instance, direct nitration of N-substituted imidazoles can be challenging, often requiring specific nitrating agents and conditions to achieve the desired substitution pattern. semanticscholar.orggoogle.com

Nucleophilic Substitution: The chlorophenyl group is susceptible to nucleophilic aromatic substitution (SNAr), where the chlorine atom can be displaced by a nucleophile. This reaction is facilitated by the presence of the imidazole ring, which can act as an electron-withdrawing group, activating the chlorophenyl ring towards nucleophilic attack. The reactivity of the chlorine atom can be further enhanced by the presence of additional electron-withdrawing groups on the phenyl ring. For example, in related 5-(4-bromophenyl)-1-phenyl-1H-imidazole-2-thiol, the bromine atom can be displaced by various nucleophiles.

The thiol group itself is a potent nucleophile, particularly in its deprotonated thiolate form. It can readily participate in S-alkylation reactions with various alkylating agents to form stable thioether derivatives.

The following table provides an overview of potential substitution reactions:

| Reaction Type | Reagent/Conditions | Potential Product |

| Electrophilic Halogenation | Halogenating agent (e.g., Br₂, NBS) | Halogenated imidazole derivative |

| Electrophilic Nitration | Nitrating agent (e.g., HNO₃/H₂SO₄) | Nitro-substituted imidazole derivative |

| Nucleophilic Aromatic Substitution | Nucleophile (e.g., amines, alkoxides) | Substituted phenyl-imidazole derivative |

| S-Alkylation | Alkyl halide in the presence of a base | 2-(Alkylthio)-1-(4-chlorophenyl)-1H-imidazole |

Biological Activity Spectrum and Mechanisms of Action

Antimicrobial Efficacy Investigations

The imidazole (B134444) ring is a well-established pharmacophore in numerous antimicrobial agents. Research into 1-(4-chlorophenyl)-1H-imidazole-2-thiol has explored its efficacy against a variety of microbial pathogens, including bacteria, fungi, mycobacteria, and viruses.

Antibacterial Activity Against Gram-Positive and Gram-Negative Strains

Studies have indicated that this compound exhibits broad-spectrum antibacterial properties, showing activity against both Gram-positive and Gram-negative bacteria. The proposed mechanism of action for many imidazole-based antibacterials involves the inhibition of essential microbial enzymes or the disruption of cell membrane integrity. The presence of the chlorophenyl group is thought to enhance the lipophilicity of the molecule, potentially facilitating its passage through bacterial cell walls.

While specific Minimum Inhibitory Concentration (MIC) values from comprehensive studies on this exact compound are not widely detailed in publicly accessible literature, the general consensus points to its potential as a scaffold for developing new antibacterial agents.

Antifungal Activity Against Pathogenic Fungi

Similar to its antibacterial properties, this compound has been noted for its potential antifungal activity. Imidazole derivatives are known to be effective against a range of pathogenic fungi, often by inhibiting the biosynthesis of ergosterol, a critical component of the fungal cell membrane. This disruption leads to increased membrane permeability and ultimately, cell death. Research on related imidazole structures has shown efficacy against clinically relevant fungi such as Candida albicans and various Aspergillus species. For instance, a structurally related compound, 1-[4-(4-chlorophenyl)-2-(2,6-dichlorophenylthio)-n-butyl]-1H-imidazole nitrate, has been described as a potent antifungal agent, particularly effective against Candida albicans infections in in vivo models.

Antitubercular Activity Studies against Mycobacterium tuberculosis H37Rv

The global health challenge posed by tuberculosis, particularly drug-resistant strains, has spurred research into novel therapeutic agents. Imidazole derivatives have emerged as a promising class of compounds in this area. While specific studies focusing exclusively on the antitubercular activity of this compound against the H37Rv strain of Mycobacterium tuberculosis are limited, the broader class of imidazole compounds has been investigated. The potential mechanisms for their antimycobacterial action are thought to involve the inhibition of specific enzymes essential for the survival of the mycobacterium.

Antiviral Activity Assessments, Including HIV

The antiviral potential of imidazole derivatives has also been an area of active research. Some studies have suggested that certain imidazole-containing compounds may exhibit activity against various viruses, including the Human Immunodeficiency Virus (HIV). The proposed mechanisms can be diverse, ranging from the inhibition of viral enzymes like reverse transcriptase to interference with the virus's ability to enter host cells. For this compound, preliminary investigations have hinted at moderate antiviral activity. However, detailed studies providing specific metrics such as the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) are not extensively available.

Anticancer Potential in Cellular Models

In addition to its antimicrobial properties, the anticancer potential of this compound has been explored. The imidazole core is present in several existing anticancer drugs, and new derivatives are continuously being evaluated for their ability to inhibit cancer cell growth.

In Vitro Cytotoxicity Against Various Cancer Cell Lines

Preliminary investigations suggest that this compound may inhibit the proliferation of certain cancer cell lines. The cytotoxic effects of such compounds are often evaluated in vitro against a panel of human cancer cell lines. The mechanisms underlying the potential anticancer activity could involve the induction of apoptosis (programmed cell death), inhibition of angiogenesis (the formation of new blood vessels that supply tumors), or interference with cell signaling pathways that are critical for cancer cell survival and proliferation. While specific IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) for this compound against a wide range of cancer cell lines are not yet comprehensively documented in the literature, the initial findings encourage further investigation into its potential as a lead compound for the development of new anticancer therapies.

Induction of Apoptosis Pathways in Cancer Cells

Apoptosis, or programmed cell death, is a crucial process for eliminating cancerous cells, and its induction is a primary goal of many cancer therapies. While direct studies detailing the apoptotic effects of this compound are not prominent, research on related imidazole derivatives demonstrates a clear potential for this class of molecules to trigger cell death.

For instance, certain 1-(4-substituted phenyl)-2-ethyl imidazole derivatives have been shown to induce apoptosis in HeLa cervical cancer cells. One notable compound from this series, designated 4f , was found to trigger the mitochondrial pathway of apoptosis. This was evidenced by a time-dependent decrease in the expression of the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax. This shift in the Bax/Bcl-2 ratio leads to mitochondrial dysfunction and the subsequent activation of caspases, the executioner enzymes of apoptosis.

Inhibition of Cancer Cell Proliferation

These studies underscore the potential of the imidazole-2-thione core structure as a basis for developing effective antiproliferative agents. The substitution patterns on the imidazole ring and associated phenyl groups play a critical role in modulating cytotoxic potency.

Table 1: Antiproliferative Activity of Selected Imidazole-2-Thione Derivatives Note: The following data is for structurally related compounds, not this compound itself, and is presented to illustrate the potential of the chemical class.

| Compound Name/Class | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| N-1 arylidene amino imidazole-2-thiones | MCF-7 (Breast) | < 5 |

| N-1 arylidene amino imidazole-2-thiones | HepG2 (Liver) | < 5 |

| N-1 arylidene amino imidazole-2-thiones | HCT-116 (Colon) | < 5 |

| 4-acetylphenylamine-based imidazoles | PPC-1 (Prostate) | 4.1 |

Modulatory Effects on Cellular Signaling Pathways

The anticancer effects of many therapeutic agents are mediated through their interaction with specific cellular signaling pathways that regulate cell growth, survival, and proliferation. The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a critical axis that is frequently hyperactivated in cancer, promoting cell survival and resistance to therapy.

Studies on trisubstituted-imidazole derivatives have shown that they can exert their anticancer effects by directly targeting and inhibiting this oncogenic pathway. nih.gov Inhibition of key kinases in this cascade, such as Akt and mTOR, can halt the proliferative signals and sensitize cancer cells to apoptosis. nih.govnih.govmostwiedzy.pl Although the specific effect of this compound on this or other pathways like the MEK/ERK pathway has not been reported, the established activity of the imidazole scaffold suggests this is a probable mechanism of action.

Efficacy against Multidrug Resistant Cancer Cells

Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, often linked to the overexpression of efflux pumps like P-glycoprotein (P-gp), which actively remove anticancer drugs from the cell. Compounds that can either evade or inhibit these pumps are of significant therapeutic interest. There is currently no available scientific literature detailing the efficacy of this compound against MDR cancer cell lines. However, the development of novel heterocyclic compounds, including those with imidazole structures, remains an active area of research for overcoming P-gp-mediated resistance.

Enzyme Inhibition Studies

The interaction of small molecules with key enzymes is a fundamental aspect of pharmacology. The structural features of this compound, namely the imidazole ring and the thiol group, suggest a high potential for enzyme inhibition.

Inhibition of Inosine-5′-monophosphate Dehydrogenase (IMPDH)

Inosine-5′-monophosphate dehydrogenase (IMPDH) is the rate-limiting enzyme in the de novo biosynthesis of guanine (B1146940) nucleotides. This pathway is crucial for the synthesis of DNA and RNA, particularly in rapidly proliferating cells such as lymphocytes and cancer cells. Consequently, IMPDH is a validated target for immunosuppressive, antiviral, and anticancer drugs.

Molecules such as the imidazole nucleoside Mizoribine are known to inhibit IMPDH after intracellular phosphorylation. The compound this compound has been identified as a chemical intermediate used in the synthesis of novel IMPDH inhibitors. While this indicates its utility as a building block for active compounds, direct data on the inhibitory activity of this compound against IMPDH is not available in the reviewed literature.

Interaction with Cytochrome P450 Enzymes

The cytochrome P450 (CYP450) superfamily of enzymes is central to the metabolism of a vast number of drugs and xenobiotics. The imidazole ring is a well-established inhibitor of CYP450 enzymes. This inhibition typically occurs when a nitrogen atom in the imidazole ring coordinates with the ferrous iron atom within the enzyme's heme prosthetic group, a mechanism known as type II binding.

This interaction can be potent and lead to significant drug-drug interactions. While this compound has not been specifically screened against a panel of CYP450 isoforms, the inhibitory profiles of other imidazole-containing drugs, such as antifungal agents, are well-documented and illustrate the strong potential for this activity. These compounds often exhibit potent inhibition of major drug-metabolizing enzymes like CYP3A4, CYP2C9, and CYP2C19.

Table 2: Inhibitory Potency (Ki values) of Selected Imidazole-Containing Drugs on Human CYP450 Isoforms Note: This data is for other imidazole-containing compounds and is presented to demonstrate the characteristic CYP450 inhibition by this chemical class.

| Compound | CYP Isoform | Ki (µM) |

|---|---|---|

| Miconazole | CYP2B6 | 0.05 |

| CYP2C19 | 0.05 | |

| CYP3A4 | 0.03 | |

| Sulconazole | CYP2B6 | 0.04 |

| CYP2C9 | 0.01 | |

| CYP2C19 | 0.008 | |

| Tioconazole | CYP1A2 | 0.4 |

| CYP2E1 | 0.4 |

Inhibition of α-Glucosidase

While direct studies on the α-glucosidase inhibitory activity of this compound are not extensively documented in available literature, research on structurally related compounds provides significant insights. The imidazole-2-thione scaffold is a known pharmacophore for α-glucosidase inhibition.

A study on 4,5-diphenylimidazole-2-thione , a related diaryl derivative lacking the N-aryl substituent, demonstrated notable inhibitory effects on α-glucosidase. The in vitro analysis revealed a reversible and non-competitive type of inhibition with a calculated inhibition constant (Ki) of 3.5 x 10-5 M. This indicates that the compound binds to a site on the enzyme other than the active site, thereby impeding its catalytic function.

Furthermore, other series of imidazole derivatives, such as 4,5-diphenylimidazole-N-phenylacetamide derivatives , have been synthesized and shown to exhibit superior α-glucosidase inhibition compared to the standard drug acarbose (B1664774), with some analogs acting as competitive inhibitors. For instance, one of the most potent compounds in a synthesized library, compound 7h , demonstrated a competitive mode of inhibition with a Ki value of 86.3 µM, significantly lower than that of acarbose (IC50 = 750.0 µM). These findings suggest that the this compound scaffold possesses a strong potential for α-glucosidase inhibition, warranting further specific investigation.

Table 1: α-Glucosidase Inhibition by Imidazole Derivatives

| Compound | Inhibition Type | IC50 / Ki Value | Reference |

|---|---|---|---|

| 4,5-diphenylimidazole-2-thione | Non-competitive | Ki = 35 µM | |

| 4,5-diphenylimidazole-N-phenylacetamide (7h) | Competitive | Ki = 86.3 µM | |

| Acarbose (Standard) | Competitive | IC50 = 750.0 µM |

Inhibition of Carboxypeptidase A

Carboxypeptidase A (CPA) features a zinc ion (Zn²⁺) at its catalytic core, which is essential for its hydrolytic activity. Imidazole-containing compounds are known to inhibit CPA, and this inhibition is profoundly enhanced by the presence of additional zinc ions in the solution. Research has demonstrated a synergistic effect, where external zinc ions can increase the inhibitory potency of imidazole by as much as 560-fold. nih.gov

This phenomenon is attributed to the formation of a ternary complex involving the enzyme's active site, the imidazole inhibitor, and a zinc ion. nih.gov The imidazole ring acts as a zinc-ligating functionality. It is proposed that the inhibitor coordinates with the catalytic zinc ion, thereby blocking the binding of substrate or the catalytic action of the enzyme. mdpi.com This mechanism, involving direct interaction with the metallic cofactor, is a plausible mode of action for this compound, given the accessibility of the nitrogen atoms in its imidazole ring.

Inhibition of 20-HETE Synthase

The potential for this compound to inhibit 20-HETE synthase, a cytochrome P450 (CYP) enzyme, can be inferred from studies on other substituted imidazole derivatives. Imidazole-based compounds are a well-established class of 20-HETE synthase inhibitors. researchgate.net

For example, research into 1-(4-benzoylphenyl)imidazole derivatives has led to the development of highly potent inhibitors. Through structural modifications, a derivative was identified that inhibited the production of 20-HETE in human renal microsomes with an IC50 value of just 7.9 nM. nih.gov Another study identified an imidazole derivative with an IC50 value of 5.7 nM, although it showed limited selectivity against other CYP enzymes. Subsequent modifications led to a derivative with a comparable IC50 of 8.8 nM but with improved selectivity. nih.gov These studies underscore the effectiveness of the N-substituted imidazole scaffold in targeting 20-HETE synthase. The 1-(4-chlorophenyl) group in the title compound likely serves as a key interaction moiety within the enzyme's active site, similar to the substituted phenyl rings in the studied potent inhibitors.

Inhibition of Mycobacterial Enzymes (e.g., Isocitrate Lyase, Pantothenate Synthetase, Chorismate Mutase)

While there is a general interest in imidazole derivatives as potential antimycobacterial agents, specific data on the inhibition of isocitrate lyase, pantothenate synthetase, or chorismate mutase by this compound is not available in the reviewed literature.

However, the broader class of imidazole-containing compounds has demonstrated activity against Mycobacterium tuberculosis (Mtb) through various mechanisms. For instance, certain halogenated imidazole and triazole derivatives have shown inhibitory activity against Mtb reference and clinical strains, with Minimum Inhibitory Concentrations (MICs) ranging from 4 to 64 mg/L. nih.gov The proposed target for these compounds is the mycobacterial cytochrome P450-dependent sterol-14α-demethylase, an enzyme crucial for the synthesis of the mycobacterial cell membrane. nih.gov

Separately, a series of imidazole-thiosemicarbazide derivatives were investigated and found to possess potent activity against Mtb, including the ability to inhibit the intracellular growth of the bacteria within human macrophages and to disrupt the formation of mycobacterial biofilms. mdpi.commdpi.com This suggests that while the specific enzymatic targets requested may not be confirmed for imidazole-thiols, the general scaffold is a promising starting point for the development of novel antimycobacterial agents. nih.gov

Inhibition of Acyl-CoA:Cholesterol Acyltransferase (ACAT)

There is strong evidence to suggest that this compound is an inhibitor of Acyl-CoA:Cholesterol Acyltransferase (ACAT), an enzyme involved in the intracellular esterification of cholesterol. This is based on extensive research conducted on a series of 4,5-diaryl-2-(substituted thio)-1H-imidazoles , which are structurally very similar to the title compound.

This class of trisubstituted imidazoles has been demonstrated to be a source of potent ACAT inhibitors. nih.govdocumentsdelivered.com Structure-activity relationship (SAR) studies have been performed on this series, leading to the identification of highly active compounds. One notable example, designated DuP 128 , inhibits ACAT in rat hepatic microsomes with an IC50 value of 10 nM. nih.gov

Another distinct series, imidazolylbenzopyrane derivatives , also functions as potent ACAT inhibitors, with IC50 values in the range of 0.05 to 0.5 µM. Kinetic studies of this class revealed a non-competitive mechanism of inhibition, suggesting they bind to an allosteric site on the ACAT enzyme. nih.gov The consistent and potent activity of these varied yet related imidazole structures strongly supports the hypothesis that this compound also possesses ACAT inhibitory properties. researchwithrutgers.comacs.org

Table 2: ACAT Inhibition by Related Imidazole Derivatives

| Compound Series / Name | IC50 Value | Reference(s) |

|---|---|---|

| DuP 128 (a 4,5-diaryl-2-(substituted thio)-1H-imidazole) | 10 nM | nih.gov |

| Imidazolylbenzopyrane Derivatives | 0.05 - 0.5 µM | nih.gov |

Molecular Mechanisms of Action

The diverse biological activities of this compound and related compounds stem from the distinct chemical properties of its constituent moieties: the imidazole ring, the 2-thiol group, and the N-(4-chlorophenyl) substituent.

Interaction with Specific Molecular Targets, Including Enzymes and Receptors

The molecular mechanism of this compound can be understood by examining its potential interactions with biological targets at an atomic level.

Interaction via the Imidazole Ring: The imidazole ring is a key functional group capable of various non-covalent interactions. Its nitrogen atoms can act as hydrogen bond acceptors or donors. Crucially, the imidazole moiety is an effective ligand for metal ions. This is exemplified by the inhibition of metalloenzymes like carboxypeptidase A, where the imidazole ring coordinates with the catalytic zinc ion, disrupting the enzyme's function. nih.govmdpi.com This mechanism may extend to other metalloenzymes.

Role of the 2-Thiol Group: The thiol (-SH) group is a reactive nucleophile and is known to be redox-active. A primary mechanism of action for thiol-containing inhibitors involves the oxidation of or covalent bond formation with critical cysteine residues in target proteins. nih.gov For example, the compound 2-[(1-methylpropyl)dithio]-1H-imidazole was shown to inhibit tubulin polymerization by directly oxidizing its cysteine residues. nih.gov This suggests that this compound could act as an irreversible or covalent inhibitor for enzymes that rely on a catalytic cysteine in their active site.

Contribution of the 4-Chlorophenyl Group: The N-(4-chlorophenyl) substituent plays a critical role in modulating the compound's potency and selectivity. This group contributes significantly to the molecule's lipophilicity, which influences its ability to cross cell membranes and access target sites. Furthermore, it engages in hydrophobic and van der Waals interactions within the binding pockets of enzymes. The electron-withdrawing nature of the chlorine atom can also influence electronic interactions, such as pi-stacking or halogen bonding. The importance of this group is highlighted in studies where substitution at this position significantly impacts biological activity; for instance, adding a 4-chlorophenyl moiety to an imidazole-2-thione scaffold dramatically increased its topoisomerase inhibitory activity compared to an unsubstituted phenyl ring. nih.gov

Role of the Thiol Group in Covalent Bond Formation with Cysteine Residues in Proteins

The thiol (-SH) group is a key functional component of this compound, playing a crucial role in its mechanism of action. This group is known to be reactive and can participate in the formation of covalent bonds with specific amino acid residues within proteins, most notably cysteine. Cysteine possesses a thiol group in its side chain, which can be a target for electrophilic attack or disulfide exchange reactions.

The interaction between the thiol group of this compound and a cysteine residue in a target protein can lead to the formation of a disulfide bond. This covalent modification can have significant consequences for the protein's function. By altering the protein's three-dimensional structure or by directly blocking an active or binding site, this covalent interaction can lead to the inhibition or modulation of the protein's activity. This mechanism is a common strategy in the design of targeted covalent inhibitors, which can offer advantages in terms of potency and duration of action.

While direct experimental evidence detailing the specific cysteine-containing proteins targeted by this compound and the kinetics of covalent bond formation is not extensively available in the public domain, the chemical nature of the thiol group strongly supports this as a primary mechanism of its biological effect. Further research, including mass spectrometry-based proteomics and kinetic enzyme assays, would be necessary to identify specific protein targets and quantify the efficiency of the covalent modification.

Influence of the Chlorophenyl Substituent on Target Binding Affinity and Specificity

The presence of the chlorine atom, an electron-withdrawing group, can modulate the electronic distribution within the entire molecule, potentially influencing the reactivity of the thiol group. Furthermore, the phenyl ring provides a hydrophobic surface that can engage in favorable van der Waals and hydrophobic interactions with complementary nonpolar pockets on the surface of a target protein. The position of the chlorine atom on the phenyl ring (in this case, at the 4-position) is also crucial for determining the precise orientation of the molecule within a binding site, thereby affecting binding affinity and selectivity for a particular protein target over others.

Structure Activity Relationship Sar and Derivatization Strategies

Systematic Substituent Variations on the Imidazole (B134444) Core and Phenyl Ring

Systematic variations of substituents on both the imidazole core and the phenyl ring of 1-(4-chlorophenyl)-1H-imidazole-2-thiol have been a key strategy in exploring its therapeutic potential. Research has shown that modifications at different positions can significantly influence the compound's biological activity.

For instance, the alkylation of the thiol group at the 2-position of the imidazole ring has been a common derivatization strategy. The introduction of various S-alkyl groups can lead to compounds with a range of antimicrobial and antioxidant activities. sapub.org Studies on related imidazole-2-thione derivatives have demonstrated that substituting the imidazole and phenyl rings with different functional groups can modulate their biological effects.

A study on a series of 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole derivatives investigated the impact of substitutions on anti-inflammatory and antimicrobial activities. While not the exact parent compound, the findings offer valuable insights. For example, the introduction of a 4-chlorophenyl group at the 2-position resulted in significant anti-inflammatory activity. Further modifications, such as the synthesis of acetic acid hydrazide derivatives and subsequent reactions to form various heterocyclic rings, have yielded compounds with moderate to good antibacterial and antifungal effects.

The following table summarizes the effect of different substituents on the biological activity of imidazole derivatives, providing a basis for understanding the SAR of this compound.

| Compound Derivative | Substitution | Observed Biological Activity | Reference |

| 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole derivative with a 4-chlorophenyl group | 4-chlorophenyl group | Enhanced anti-inflammatory activity | |

| Imidazole derivative with a 4-methoxyphenyl (B3050149) group | 4-methoxyphenyl group | Showed highest antifungal activity against C. albicans in its series | researchgate.net |

| Imidazole derivative with a 4-fluorophenyl group | 4-fluorophenyl group | High activity against E. coli | |

| Imidazole derivative with a 4-methylphenyl group | 4-methylphenyl group | High activity against S. aureus |

Impact of the Chlorophenyl Group on Biological Activity and Binding

The 4-chlorophenyl group is a critical pharmacophore in many biologically active compounds, and its presence in this compound significantly influences its activity and binding characteristics. The chlorine atom, being an electron-withdrawing group, can alter the electronic distribution of the entire molecule, affecting its interaction with biological targets.

In a series of synthesized imidazole derivatives, the presence of a chlorophenyl group was associated with a significant increase in anti-inflammatory activity. Specifically, a derivative featuring a 4-chlorophenyl substituent demonstrated higher potency compared to analogues with phenyl or 4-methoxyphenyl groups. This highlights the favorable contribution of the chloro substitution.

Furthermore, in studies of other heterocyclic compounds, such as 1,3,4-thiadiazole (B1197879) sulfonamides, the 4-chlorophenyl moiety is a common starting point for the synthesis of derivatives with potential antiviral activity. mdpi.com The crystal structure analysis of related compounds like 2-(4-chlorophenyl)-1,4,5-triphenyl-(1H)-imidazole reveals how the chlorophenyl group is oriented within the molecular structure, which can provide insights into its potential binding modes with target proteins. researchgate.net

The table below illustrates the comparative activity of imidazole derivatives with and without the chlorophenyl group, underscoring its importance.

| Compound | Key Substituent | Biological Activity Highlight | Reference |

| Imidazole derivative | 4-chlorophenyl | Enhanced anti-inflammatory activity (83.40% inhibition) | |

| Imidazole derivative | Phenyl | Poor anti-inflammatory activity (40.81% inhibition) | |

| Imidazole derivative | 4-methoxyphenyl | Poor anti-inflammatory activity (41.90% inhibition) |

Rational Design of Analogues with Enhanced Biological Profiles

The rational design of analogues of this compound is guided by SAR data to create molecules with improved therapeutic properties. This involves making targeted chemical modifications to enhance potency, selectivity, and pharmacokinetic profiles.

One approach involves the synthesis of hybrid molecules that combine the imidazole-2-thiol scaffold with other biologically active moieties. For example, creating derivatives that incorporate thiazolidinone, benzimidazole, or oxadiazole rings has been explored to generate novel compounds with antimicrobial and antioxidant properties. sapub.org

Another strategy is to use computational modeling and docking studies to predict how analogues will interact with specific biological targets. For instance, in the design of novel p38α MAP kinase inhibitors, a 1-hydroxy-2,4,5-triaryl imidazole framework was developed based on the pharmacophore of known inhibitors. nih.gov This lead-based approach, coupled with an understanding of the key interactions in the enzyme's active site, can guide the synthesis of more effective compounds.

The design process often involves considering factors such as hydrogen bonding, hydrophobic interactions, and steric compatibility between the ligand and its target. By understanding these interactions, medicinal chemists can rationally design analogues with a higher probability of success.

Lead Optimization and Chemical Modification Strategies

Lead optimization is a crucial phase in drug discovery that aims to refine the properties of a promising lead compound like this compound. This process involves iterative cycles of chemical synthesis and biological testing to improve characteristics such as potency, selectivity, metabolic stability, and oral bioavailability. monash.edunih.gov

Key chemical modification strategies for imidazole-based compounds include:

Modification of the N1-substituent: Altering the group attached to the N1 position of the imidazole ring can significantly impact activity. For example, in a series of 1,4-azaindoles developed as antimycobacterial agents, modifications at this position were crucial for improving metabolic stability and reducing off-target effects. nih.gov

Substitution on the phenyl ring: Introducing different substituents on the 4-chlorophenyl ring can fine-tune the electronic and steric properties of the molecule, potentially leading to enhanced target engagement.

Derivatization of the thiol group: As mentioned earlier, alkylation or conversion of the thiol group into other functional groups can modulate the compound's biological activity and physicochemical properties. sapub.org

A successful lead optimization campaign for novel phenyl imidazole carboxamides active against Leishmania donovani involved synthesizing a wide array of analogues with modifications around the scaffold. This resulted in improved potency and maintained low cytotoxicity, demonstrating the effectiveness of systematic chemical modifications. monash.edunih.gov

Comparison with Structurally Similar Imidazole Derivatives

Comparing this compound with structurally similar imidazole derivatives provides a broader context for its potential biological activities. The imidazole ring is a versatile scaffold found in numerous therapeutic agents.

For example, imidazole derivatives containing a 2-(4-chlorophenyl)-4,5-diphenyl imidazole moiety have been synthesized and shown to possess anti-inflammatory and antimicrobial properties. researchgate.net Another related class of compounds, halogenated 1,5-diarylimidazoles, has been investigated for its potent inhibitory effects on PGE2 production, a key mediator of inflammation. nih.gov In this series, 4-chloro-5-(4-chlorophenyl)-1-(4-methylsulfonylphenyl)imidazole showed excellent inhibitory activity. nih.gov

The biological activity of imidazole derivatives is highly dependent on the substitution pattern. For instance, the replacement of the methyl group in the potent α2-adrenoceptor agonist medetomidine (B1201911) with other substituents significantly alters its activity and selectivity. nih.gov Similarly, the steric effects of substituents on the imidazole ring can dictate the reaction pathways in chemical syntheses, as seen in the reactions of 4-phenyl- and 4,5-diphenyl-substituted 1H-imidazole-2-thiols. researchgate.net

The following table provides a comparative overview of the biological activities of various imidazole derivatives, highlighting the diverse therapeutic potential of this chemical class.

| Imidazole Derivative Class | Key Structural Feature | Primary Biological Activity | Reference |

| 2-(4-chlorophenyl)-4,5-diphenyl imidazoles | Trisubstituted imidazole with chlorophenyl group | Anti-inflammatory, Antimicrobial | researchgate.net |

| Halogenated 1,5-diarylimidazoles | Diarylimidazole with halogen on the imidazole ring | Inhibition of PGE2 production (Anti-inflammatory) | nih.gov |

| 4-[1-(1-naphthyl)ethyl]-1H-imidazoles | Naphthyl and ethyl substitution | α2-adrenoceptor agonism | nih.gov |

| Phenyl imidazole carboxamides | Carboxamide linkage to the imidazole ring | Anti-leishmanial | monash.edunih.gov |

| 1-hydroxy-2,4,5-triaryl imidazoles | Hydroxy group at N1 and triaryl substitution | Anti-cytokine, p38α MAP kinase inhibition | nih.gov |

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Calculations for Electronic Properties and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. researchgate.net DFT calculations are instrumental in predicting the geometry, electronic properties, and reactivity of compounds like 1-(4-chlorophenyl)-1H-imidazole-2-thiol. researchgate.netsemanticscholar.org

A key aspect of these calculations is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining the molecule's kinetic stability, chemical reactivity, and optical properties. semanticscholar.orgnih.gov A smaller energy gap generally implies higher chemical reactivity and lower kinetic stability. nih.gov

DFT studies on related heterocyclic compounds, often employing the B3LYP functional with basis sets like 6-31G(d,p) or 6-311++G(d,p), are used to calculate various chemical reactivity descriptors. researchgate.netresearchgate.net These descriptors, including global hardness (η), electronegativity (χ), and softness (δ), are derived from the FMO energy levels and help in explaining the biological activity of the compounds. semanticscholar.org

| Parameter | Description | Typical Calculated Values (for related heterocycles) | Reference |

| EHOMO | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | -6.973 to -7.144 eV | nih.gov |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | -1.358 to -2.526 eV | nih.gov |

| ΔE (Energy Gap) | ELUMO - EHOMO; indicates chemical reactivity and kinetic stability. | 4.618 to 5.637 eV | nih.gov |

This interactive table showcases typical DFT-calculated parameters for related heterocyclic compounds, illustrating the data used to assess electronic properties and reactivity.

Molecular Docking Investigations for Target Binding

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. researchgate.net This method is widely used to understand drug-receptor interactions and to screen for potential drug candidates. mdpi.com

Docking simulations provide detailed views of the interactions between a ligand and the amino acid residues within the active site of a target protein. nih.govnih.gov For imidazole (B134444) derivatives, these interactions often involve hydrogen bonds, hydrophobic contacts, and sometimes covalent bonds. mdpi.com

For instance, studies on the structurally similar compound 4-(4-chlorophenyl)imidazole with the enzyme CYP450 2B6 have shown crucial hydrogen bond interactions with the amino acid residue Thr302 in the active site. researchgate.net In other research, imidazole derivatives designed as inhibitors for the SARS-CoV-2 main protease (Mpro) were found to interact with key residues in the catalytic dyad, such as HIS A:41 and CYS A:145. mdpi.com The presence of the 2-thiol group on this compound is particularly significant, as it can form covalent bonds with cysteine residues in target proteins, potentially leading to irreversible inhibition. The chlorophenyl group often contributes to binding affinity through hydrophobic interactions within the binding pocket.

A primary output of molecular docking is a scoring function that estimates the binding affinity, often expressed in kcal/mol. A more negative score typically indicates a stronger and more stable ligand-protein interaction. These scores are used to rank potential inhibitors and prioritize them for further testing. mdpi.com

Computational studies on various imidazole derivatives have predicted strong binding affinities for a range of biological targets. For example, docking against the SARS-CoV-2 Mpro yielded binding affinities ranging from -7.7 to -8.3 Kcal/mol for promising candidates. mdpi.com The predicted binding site is the specific cavity or pocket on the protein surface where the ligand binds. For enzymes, this is often the active site, as seen in the docking of imidazole compounds into the active sites of CYP450 enzymes and viral proteases. researchgate.net

| Target Protein | Ligand Type | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Reference |

| CYP450 2B6 | 4-(4-chlorophenyl)imidazole | Not specified | Thr302 | researchgate.net |

| SARS-CoV-2 Mpro | Pyridyl–imidazole C5 | -8.3 | HIS A:41, CYS A:145 | mdpi.com |

| c-kit tyrosine kinase | 1,2,4-Triazole Derivative | -176.749 (Note: Different scoring function) | Not specified | nih.gov |

This interactive table presents examples of predicted binding affinities and key interacting residues for imidazole and related compounds against various protein targets.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov The goal is to develop a predictive model that can estimate the activity of new, unsynthesized compounds. mdpi.com

In a typical QSAR study, various molecular descriptors are calculated for a set of molecules with known activities (e.g., IC50 values). These descriptors can be 2D (topological) or 3D (conformational). nih.gov Statistical techniques, such as stepwise multiple linear regression (MLR), are then used to build a model that correlates these descriptors with the observed activity. nih.gov The statistical significance and predictive power of the resulting QSAR models are evaluated using parameters like the coefficient of determination (R²) and the cross-validated R² (Q²). nih.govmdpi.com For example, a robust QSAR model might explain 75–86% of the variability in activity (R²) and have a predictive usefulness (Q²) of 68–75%. nih.gov Such models are valuable tools in drug discovery for screening virtual libraries and optimizing lead compounds.

Applications in Virtual Screening and Rational Drug Design

The computational techniques described above are integral components of modern rational drug design and virtual screening campaigns. nih.gov Virtual screening uses computational methods to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. mdpi.com

The this compound scaffold can serve as a starting point or a "hit" compound in these campaigns. DFT calculations help to understand its intrinsic reactivity, while molecular docking screens its ability to bind to a target of interest, such as a specific enzyme or receptor. semanticscholar.org Promising hits from virtual screening can then be further analyzed using more intensive simulations to refine their binding poses and estimate binding free energies. mdpi.com

The insights gained from these computational studies guide the rational design of new derivatives. nih.gov For example, if docking studies reveal an unoccupied hydrophobic pocket near the ligand's binding site, chemists can design a new analogue with an appropriate lipophilic group to fill that pocket, potentially increasing binding affinity and potency. QSAR models can further refine this process by predicting which modifications are most likely to improve biological activity. nih.gov This iterative cycle of computational analysis, chemical synthesis, and biological testing is a cornerstone of modern drug discovery. semanticscholar.orgmdpi.com

Future Directions and Research Perspectives for 1 4 Chlorophenyl 1h Imidazole 2 Thiol

The therapeutic potential of 1-(4-chlorophenyl)-1H-imidazole-2-thiol, a heterocyclic compound featuring a substituted imidazole (B134444) core, has been indicated in preliminary studies, particularly in the fields of antimicrobial and anticancer research. Its distinct structural characteristics, including the imidazole ring, a thiol group, and a 4-chlorophenyl substituent, make it a versatile scaffold for further investigation and development. This article outlines key future research directions aimed at fully elucidating and harnessing the therapeutic capabilities of this compound.

Q & A

Q. What synthetic methodologies are commonly employed to prepare 1-(4-chlorophenyl)-1H-imidazole-2-thiol?

The compound is typically synthesized via cyclocondensation reactions. A representative method involves reacting a substituted imidazole precursor (e.g., 5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-imidazole-2-thiol) with a thiolating agent (e.g., potassium thioacetate) under basic conditions (K₂CO₃) in anhydrous solvents like DMF or acetonitrile. Reaction optimization includes temperature control (80–100°C) and inert atmosphere to prevent oxidation of the thiol group . Alternative routes utilize multi-component reactions (MCRs) with aldehydes, amines, and thiourea derivatives, enabling modular substitution patterns .

Q. How is X-ray crystallography utilized to confirm the molecular structure of this compound?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation, and data collected using Mo/Kα radiation. Programs like SHELXL refine atomic coordinates, anisotropic displacement parameters, and hydrogen bonding networks. For visualization, ORTEP-3 generates thermal ellipsoid diagrams, highlighting bond lengths (e.g., C–S: ~1.68 Å) and angles critical for validating stereochemistry .

Q. What in vitro assays are used to evaluate the antifungal activity of this compound?

Standard protocols include:

- Broth microdilution assays against Candida albicans (ATCC 90028) and Aspergillus fumigatus (ATCC 204305), measuring MIC₅₀ values (µg/mL).

- Time-kill kinetics to assess fungistatic vs. fungicidal effects.

- Synergy studies with azoles (e.g., fluconazole) using checkerboard assays. Activity is correlated with thiol group reactivity and Cl-substituent hydrophobicity, enhancing membrane penetration .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields during scale-up synthesis?

Yield discrepancies often arise from competing side reactions (e.g., oxidation of -SH to disulfides). Mitigation strategies:

- In situ protection : Use trityl groups to shield the thiol during synthesis .

- Process optimization : Adjust solvent polarity (e.g., switch from DMF to THF) or employ flow chemistry for better heat/mass transfer.

- Analytical monitoring : Use LC-MS to track intermediates and optimize reaction termination points .

Q. What strategies enhance the bioactivity of this compound derivatives?

Structural modifications include:

- Electron-withdrawing substituents : Introduce -CF₃ or -NO₂ at the phenyl ring to boost electrophilicity and target binding.

- Heterocyclic fusion : Attach triazole or thiadiazole rings to improve pharmacokinetic properties.

- Prodrug design : Mask the thiol group as a thioster to enhance oral bioavailability. SAR studies indicate that 4-Cl positioning optimizes steric compatibility with fungal CYP51 enzymes .

Q. How do computational methods aid in understanding the mechanism of action?

- Molecular docking (AutoDock Vina) : Models interactions with fungal lanosterol 14α-demethylase (CYP51), showing hydrogen bonds between the thiol group and heme Fe²⁺.

- DFT calculations (Gaussian 09) : Predict redox potentials of the -SH group, correlating with antifungal potency.

- MD simulations (GROMACS) : Assess membrane permeability by calculating logP and diffusion coefficients .

Q. What are the environmental persistence and degradation pathways of this compound?

- Photolysis studies : Simulate sunlight exposure (λ > 290 nm) to identify photodegradation products (e.g., sulfonic acid derivatives).

- Biodegradation assays : Use soil microbiota to track half-life (t₁/₂) and metabolite formation via LC-QTOF-MS.

- Ecotoxicity : Evaluate Daphnia magna LC₅₀ values; the 4-Cl group may confer persistence, requiring advanced oxidation processes (AOPs) for remediation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.